![molecular formula C23H30N4O B5294124 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine](/img/structure/B5294124.png)
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine
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Overview
Description
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine (PEP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves its ability to modulate the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to increase the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognitive function.
Biochemical and Physiological Effects:
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have several biochemical and physiological effects, including increased dopamine and serotonin release, reduced inflammation, and neuroprotection. Additionally, 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, one limitation of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine is its relatively short half-life, which may require frequent dosing in clinical applications.
Future Directions
There are several future directions for research on 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine, including its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to investigate the long-term effects of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine and its potential for drug development. Finally, research on the optimization of the synthesis method for 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine may lead to improved yield and purity for clinical applications.
Synthesis Methods
The synthesis of 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine involves the reaction between 2-pyrazinecarboxylic acid and 1-(2-phenylethyl)-4-piperidinone in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine in high yield and purity.
Scientific Research Applications
3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been investigated for its potential therapeutic applications in several areas of research. One of the most promising applications is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-(2-phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine has been shown to have neuroprotective effects by preventing the death of neurons and reducing inflammation in the brain.
properties
IUPAC Name |
[4-[3-(2-phenylethyl)piperidin-1-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(22-17-24-12-13-25-22)26-15-10-21(11-16-26)27-14-4-7-20(18-27)9-8-19-5-2-1-3-6-19/h1-3,5-6,12-13,17,20-21H,4,7-11,14-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIFZIHXFVGLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=NC=CN=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethyl)-1'-(2-pyrazinylcarbonyl)-1,4'-bipiperidine |
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